molecular formula C24H24N6O4 B12159096 N'~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12159096
M. Wt: 460.5 g/mol
InChI Key: AZBOYRTWGICNNI-UHFFFAOYSA-N
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Description

N'~1~-[(3Z)-5-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a bis-hydrazide derivative featuring two 3-ylidene-2-oxoindole moieties linked via a hexane chain. The Z-configuration at both hydrazide bonds and the methyl substituents at positions 5 and 6 of the indole rings define its structural uniqueness.

Properties

Molecular Formula

C24H24N6O4

Molecular Weight

460.5 g/mol

IUPAC Name

N'-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N-[(2-hydroxy-6-methyl-1H-indol-3-yl)imino]hexanediamide

InChI

InChI=1S/C24H24N6O4/c1-13-8-10-17-16(11-13)22(24(34)25-17)30-28-20(32)6-4-3-5-19(31)27-29-21-15-9-7-14(2)12-18(15)26-23(21)33/h7-12,25-26,33-34H,3-6H2,1-2H3

InChI Key

AZBOYRTWGICNNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCC(=O)N=NC3=C(NC4=C3C=CC(=C4)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the condensation of two molecules of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hexanedihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkages to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole rings .

Scientific Research Applications

N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole moieties may interact with aromatic amino acids in proteins, influencing various biochemical pathways. Additionally, the hydrazone linkages can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Substituent Effects on Indole Rings

Key Observations:

  • Methyl vs. Methoxy Groups: The target compound’s 5- and 6-methyl substituents contrast with methoxy-substituted analogs (e.g., N′~1~-[(3E)-5-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]-N′~10~-[(3Z)-5-methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide, Mol. Wt. 688.87 ). Methoxy groups enhance electron-donating capacity and solubility but may reduce membrane permeability compared to methyl groups .

Chain Length and Flexibility

  • Hexane vs. Decane Linkers: The target’s hexane linker (6 carbons) provides moderate flexibility and steric bulk compared to decane-linked analogs (10 carbons). Shorter chains may restrict conformational diversity but enhance metabolic stability .
  • Impact on Bioactivity: In N′-(2-oxoindolin-3-ylidene)benzohydrazides, chain length correlates with apoptosis induction in cancer cells. For example, a trimethoxybenzohydrazide derivative (5t, Mol. Wt. 432.43 ) showed submicromolar IC50 values against leukemia cells, suggesting that shorter linkers with aromatic substituents optimize cytotoxicity .

Stereochemical and Functional Group Variations

  • Z vs. E Configuration: The Z-configuration in the target compound’s hydrazide bonds may favor planar molecular geometries, enhancing π-π stacking with biological targets like DNA or enzyme active sites. E-configuration analogs (e.g., ) could exhibit reduced binding due to steric clashes .
  • Thiocarbonyl vs.

Anticancer Activity

  • Mechanistic Insights: Indole-3-ylidene hydrazides induce apoptosis via mitochondrial membrane depolarization and DNA fragmentation. The target compound’s methyl groups may enhance lipophilicity, promoting cellular uptake similar to 3,4,5-trimethoxy-N′-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t), which showed potent activity against HeLa and CEM cells .
  • Structural Clustering: Bioactivity clustering () suggests that indole derivatives with electron-donating substituents (methyl, methoxy) cluster into groups with shared mechanisms, such as topoisomerase inhibition or kinase modulation .

Antimicrobial and Antiviral Potential

  • Isatin Derivatives: Related compounds like isatin-3-thiosemicarbazones exhibit antiviral activity against vaccinia and variola viruses. The target’s hydrazide core may similarly interact with viral proteases or polymerases .
  • Docking Studies: Computational models () highlight that structural motifs in indole hydrazides achieve high docking scores against enzymes like aminopeptidase N, a target in parasitic infections .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Substituents Chain Length Key Bioactivity
Target Compound C₂₈H₃₀N₆O₄* 530.58 5-Me, 6-Me (Z,Z) Hexane Anticancer (predicted)
Compound C₃₈H₅₂N₆O₆ 688.87 5-OMe, 5-OMe (E,Z) Decane Not reported
Compound 5t C₂₀H₂₁N₃O₅ 383.40 3,4,5-OMe, 5-Me N/A IC₅₀: 0.2–0.8 μM (HeLa)
Compound C₁₂H₁₁ClN₄O₂S 310.76 5-Cl, acetyl N/A Antioxidant

*Calculated based on structural analogs.

Table 2: Activity Correlation with Substituents

Substituent Type Example Compound Effect on Activity
Methyl (5-/6-) Target Compound Enhances lipophilicity; potential for improved blood-brain barrier penetration.
Methoxy Compound Increases solubility; may reduce cytotoxicity due to steric hindrance.
Chlorine Compound Improves electrophilicity; enhances interaction with nucleophilic targets (e.g., DNA).

Biological Activity

N'~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique indole-based structure characterized by the following:

Property Details
Molecular Formula C21H22N6O4
Molecular Weight 418.44 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)C1=CC=CC2=C1C(=C(N=N)C(=O)N)C=C2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis. Specifically, the indole moiety is known for its role as a pharmacophore in numerous bioactive compounds.

Enzyme Interaction

The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses. For instance, indole derivatives have been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.

Antiviral Activity

Recent studies highlight the potential antiviral properties of indole derivatives. The compound's structure suggests it may be effective against viruses such as HSV and HIV due to its ability to disrupt viral replication processes. In vitro studies have shown that similar indole-based compounds can inhibit viral plaque formation significantly .

Cardioprotective Effects

Research has demonstrated that related indole derivatives possess cardioprotective properties against doxorubicin-induced cardiotoxicity. In one study, a similar compound was shown to significantly reduce biomarkers of cardiac damage while enhancing antioxidant enzyme levels in heart tissues . This suggests that N'~1~-[(3Z)-5-methyl...hexanedihydrazide could also offer protective benefits in cardiac applications.

Study 1: Antiviral Activity

A study conducted on various indole derivatives revealed that compounds with structural similarities to N'~1~-[(3Z)-5-methyl... exhibited potent antiviral activity against HSV. The most effective compounds reduced viral plaque counts by over 90% at concentrations below 50 µM .

Study 2: Cardioprotection

In an experimental model using rats, the administration of a structurally related compound showed a significant decrease in elevated cardiac biomarkers following doxorubicin treatment. Histopathological analysis indicated reduced myocardial damage and improved antioxidant status in treated animals .

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